3,7-Dibromo-1,5-naphthyridine

Catalog No.
S1516424
CAS No.
17965-72-9
M.F
C8H4Br2N2
M. Wt
287.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dibromo-1,5-naphthyridine

CAS Number

17965-72-9

Product Name

3,7-Dibromo-1,5-naphthyridine

IUPAC Name

3,7-dibromo-1,5-naphthyridine

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

InChI

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H

InChI Key

BHEMSCKUFBIJTI-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)Br

Synonyms

3,7-Dibromo-1,5-naphthyridine

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)Br

Synthesis and Characterization:

,7-Dibromo-1,5-naphthyridine is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the bromination of 1,5-naphthyridine with different brominating agents, such as bromine or N-bromosuccinimide. Characterization of the synthesized compound is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Potential Applications:

Research suggests that 3,7-dibromo-1,5-naphthyridine might possess interesting properties and functionalities, making it a valuable candidate for further exploration in various scientific areas:

  • Organic electronics: Studies have investigated the potential of 3,7-dibromo-1,5-naphthyridine as a building block in the development of organic light-emitting diodes (OLEDs) due to its aromatic structure and potential for efficient charge transport [].
  • Medicinal chemistry: The presence of bromine atoms in the molecule introduces potential for exploring its biological activities. In some studies, 3,7-dibromo-1,5-naphthyridine derivatives have been investigated for their antitumor and antimicrobial properties, although further research is needed to establish their efficacy and safety [].
  • Material science: Research suggests that 3,7-dibromo-1,5-naphthyridine derivatives can be used as ligands for the formation of coordination polymers with unique properties. These polymers have potential applications in areas like gas storage and separation.

3,7-Dibromo-1,5-naphthyridine is a heterocyclic compound characterized by the presence of two bromine atoms at the 3 and 7 positions of the naphthyridine structure. The molecular formula of this compound is C8H4Br2N2C_8H_4Br_2N_2, and it features a bicyclic aromatic system that includes nitrogen atoms in the ring. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of naphthyridine derivatives. These reactions include: